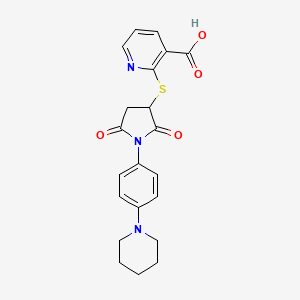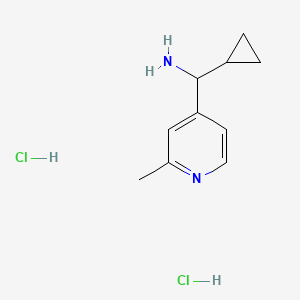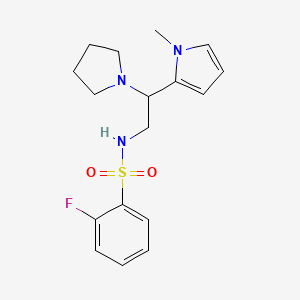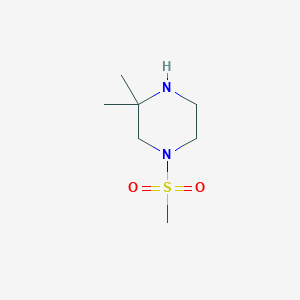
N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C24H22FN3O4S and its molecular weight is 467.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
A one-pot three-component synthesis approach has been utilized to create novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives, showing potential as anticancer agents. These compounds were evaluated for antitumor activities against various human cancer cell lines, demonstrating moderate to high levels of inhibitory activities. This suggests that derivatives similar in structure to N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide could be explored for their anticancer properties (Fang et al., 2016).
Antibacterial Applications
Fluoroquinolones, a class of antibacterial agents, have been studied for their therapeutic potential. A novel antibacterial compound exhibiting potent activities against both Gram-positive and Gram-negative bacteria was identified, highlighting the importance of N-1 substituents in achieving significant antibacterial activity. This research indicates that compounds structurally related to this compound could be potent antibacterial agents (Kuramoto et al., 2003).
Synthesis and Structural Studies
Studies have also focused on the synthesis and structural analysis of similar compounds, such as the crystal structure determination of 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]quinolin-6-one N,N-dimethylformamide solvate. Such research contributes to a deeper understanding of the structural characteristics that may influence the biological activity of these compounds (Wang et al., 2006).
Drug Efflux Transporter Studies
The synthesis and evaluation of fluorine-18 labeled radiopharmaceuticals for PET imaging to assess the function of drug efflux transporters at the blood-brain barrier have been conducted. This research area explores the potential of structurally related compounds in monitoring and diagnosing neurological diseases, indicating that derivatives of this compound might have applications in neuroimaging and the study of brain disorders (Savolainen et al., 2015).
Properties
IUPAC Name |
N-(3-fluorophenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S/c1-16-7-11-21(12-8-16)33(31,32)28-13-3-4-17-9-10-20(15-22(17)28)27-24(30)23(29)26-19-6-2-5-18(25)14-19/h2,5-12,14-15H,3-4,13H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRICXQOOUATLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2938836.png)
![8-(2-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2938837.png)
![1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2938838.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2938840.png)


![N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide](/img/structure/B2938846.png)
![1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2938847.png)

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride](/img/structure/B2938850.png)
![1-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2938851.png)
![Thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2938852.png)
![N-(4-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2938855.png)

